2-(Furan-2-yl)-3-methylbenzo[e]benzimidazole
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Overview
Description
2-(Furan-2-yl)-3-methylbenzo[e]benzimidazole is a heterocyclic compound that combines the structural features of furan and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-3-methylbenzo[e]benzimidazole typically involves the condensation of o-phenylenediamine with furan-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to promote the formation of the benzimidazole ring . The reaction can be summarized as follows:
Condensation Reaction: o-Phenylenediamine reacts with furan-2-carboxaldehyde in the presence of an acid catalyst.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-3-methylbenzo[e]benzimidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(Furan-2-yl)-3-methylbenzo[e]benzimidazole has a wide range of applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Materials Science: It can be used as a building block for the synthesis of novel organic materials with unique electronic and optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-3-methylbenzo[e]benzimidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(Furan-2-yl)-3-methylbenzo[e]benzimidazole can be compared with other similar compounds, such as:
Benzimidazole Derivatives: These compounds share the benzimidazole core structure but differ in their substituents.
Furan Derivatives: Compounds containing the furan ring are known for their antimicrobial and anti-inflammatory activities.
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a valuable compound in medicinal chemistry, materials science, and organic synthesis.
Properties
IUPAC Name |
2-(furan-2-yl)-3-methylbenzo[e]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c1-18-13-9-8-11-5-2-3-6-12(11)15(13)17-16(18)14-7-4-10-19-14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNXYJKYNHHECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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